Methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate
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Overview
Description
“Methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate” is a type of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivative . These compounds are important heterocyclic compounds with a wide range of interesting biological activities . They have a huge potential in drug discovery and have inspired a wide array of synthetic work .
Synthesis Analysis
The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst .Scientific Research Applications
Synthetic Methodologies
The synthesis of “Methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate” involves multicomponent reactions (MCRs). Key strategies include:
MCR with Aldehydes and Malononitrile: This efficient method combines aldehydes or isatin with malononitrile and β-ketoesters. The resulting heterocyclic compound serves as a versatile intermediate for subsequent transformations .
Organocatalyzed Approaches: Researchers have explored chiral 2-amino-3-cyano-4H-chromene derivatives using organocatalysis. These methods enhance stereocontrol and enantioselectivity .
Material Science and Nanocomposites
Beyond medicinal applications, the compound finds relevance in material science:
- Nanocomposite Synthesis : Researchers have employed the synthesized nanocomposite for catalyzing one-pot multicomponent reactions. It facilitates the formation of tetrahydro-4H-chromene derivatives, which have potential in materials and catalysis .
Agricultural Applications
Interestingly, derivatives of indole, a related compound, have agricultural significance:
- Indole-3-acetic Acid (IAA) : IAA, a plant hormone, is produced from tryptophan degradation. Indole derivatives play a role in plant growth regulation, root development, and stress responses .
Future Directions
properties
IUPAC Name |
methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6/c1-9-8-12-14(18(21)24-9)13(10-6-4-5-7-11(10)22-2)15(16(19)25-12)17(20)23-3/h4-8,13H,19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKIMKSMQJFPKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=CC=C3OC)C(=O)O1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate |
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